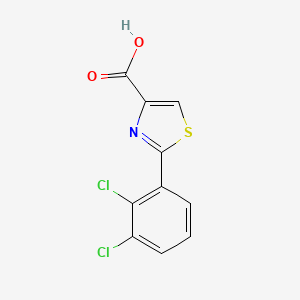

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound that exemplifies the intersection of aromatic and heteroaromatic chemistry. The systematic nomenclature reflects the compound's structural complexity, incorporating a thiazole ring system substituted at the 2-position with a dichlorophenyl group and bearing a carboxylic acid functionality at the 4-position. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture, ensuring unambiguous identification within the scientific community.

The compound possesses the molecular formula carbon ten hydrogen five chlorine two nitrogen one oxygen two sulfur one (C₁₀H₅Cl₂NO₂S), with a molecular weight of 274.115 grams per mole. This molecular composition reflects the presence of ten carbon atoms arranged in a bicyclic system, where the thiazole ring provides the heterocyclic foundation and the dichlorophenyl substituent contributes additional aromatic character. The two chlorine atoms on the phenyl ring occupy the 2,3-positions, creating a specific substitution pattern that influences the compound's chemical reactivity and physical properties.

The Chemical Abstracts Service registry number 257876-07-6 serves as the definitive identifier for this compound in chemical databases and literature. Additional chemical identifiers include the International Chemical Identifier Key ANTJCNIMRNBFMJ-UHFFFAOYSA-N and the PubChem Compound Identification number 2743987. These standardized identification systems ensure accurate communication and data exchange within the global scientific community.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 257876-07-6 |

| Molecular Formula | C₁₀H₅Cl₂NO₂S |

| Molecular Weight | 274.115 g/mol |

| International Chemical Identifier Key | ANTJCNIMRNBFMJ-UHFFFAOYSA-N |

| PubChem Compound Identification | 2743987 |

| MDL Number | MFCD00208015 |

The Simplified Molecular Input Line Entry System notation for this compound is represented as C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)O, which provides a linear textual representation of the molecular structure. This notation system enables computational processing and database searching while maintaining structural accuracy. The canonical Simplified Molecular Input Line Entry System, expressed as OC(=O)c1csc(n1)c1cccc(c1Cl)Cl, offers an alternative representation that follows standardized conventions for atom ordering.

Historical Development and Discovery

The development of this compound emerged from the broader historical context of thiazole chemistry, which has experienced significant advancement since the early twentieth century. Thiazole derivatives gained prominence in medicinal chemistry due to their diverse biological activities and their presence in numerous pharmaceutically active compounds. The specific compound under examination represents a more recent addition to the thiazole carboxylic acid family, developed through systematic structure-activity relationship studies aimed at optimizing biological properties.

Research into thiazole carboxylic acids accelerated during the mid-twentieth century when synthetic methodologies became more sophisticated. Early work focused on establishing efficient synthetic routes to thiazole carboxylic acids from readily available starting materials. The development of processes for preparing thiazole carboxylic acids from corresponding halomethyl substituted thiazoles marked a significant milestone in this field. These methodological advances enabled the systematic exploration of substituted thiazole carboxylic acids, including compounds bearing chlorinated aromatic substituents.

The synthesis of this compound became feasible through the application of established thiazole formation reactions combined with modern cross-coupling chemistry. The availability of 2-bromothiazole-4-carboxaldehyde as a synthetic intermediate allowed for the construction of the target compound through palladium-catalyzed coupling reactions with appropriately substituted arylboronic acids. This approach exemplifies the evolution of synthetic organic chemistry, where classical heterocycle formation is combined with modern organometallic chemistry to access complex molecular structures.

Contemporary research has expanded the scope of thiazole carboxylic acid synthesis to include various substitution patterns and functional group combinations. The development of efficient synthetic routes has enabled the preparation of compound libraries for biological screening, leading to the identification of compounds with potential therapeutic applications. The systematic study of structure-activity relationships has provided insights into the molecular features responsible for biological activity, guiding the design of new compounds with improved properties.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within heterocyclic chemistry research due to its unique structural features and potential applications. The compound serves as a representative example of how strategic substitution patterns can modulate the properties of heterocyclic systems. The presence of both electron-withdrawing chlorine substituents and the carboxylic acid functionality creates a molecule with distinctive electronic characteristics that influence its reactivity and biological behavior.

The thiazole ring system itself represents one of the most versatile heterocyclic frameworks in organic chemistry. Thiazoles exhibit aromatic character while maintaining unique reactivity patterns that distinguish them from purely carbocyclic aromatic systems. The nitrogen and sulfur heteroatoms provide sites for coordination chemistry applications and influence the electronic distribution throughout the ring system. These properties make thiazole derivatives valuable building blocks for the construction of more complex molecular architectures.

Research into thiazole derivatives has revealed their significant role in medicinal chemistry, where they serve as key structural elements in numerous pharmaceutical agents. The biological activities associated with thiazole-containing compounds span a broad spectrum, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern present in this compound positions it as a potential lead compound for drug discovery efforts targeting various therapeutic areas.

The compound's significance extends beyond its potential biological applications to encompass its role as a synthetic intermediate. The carboxylic acid functionality provides a versatile handle for further chemical transformations, enabling the preparation of amides, esters, and other derivatives. This synthetic utility makes the compound valuable for structure-activity relationship studies and for the development of compound libraries for biological screening. The strategic placement of the carboxylic acid group at the 4-position of the thiazole ring ensures that derivatization reactions can be performed without compromising the integrity of the heterocyclic core.

| Research Application | Significance Level | Key Properties |

|---|---|---|

| Medicinal Chemistry | High | Potential biological activity |

| Synthetic Chemistry | High | Versatile synthetic intermediate |

| Structure-Activity Studies | Medium | Systematic substitution patterns |

| Coordination Chemistry | Medium | Heteroatom coordination sites |

| Materials Science | Low | Electronic properties |

Contemporary research has demonstrated the importance of thiazole derivatives in various fields beyond traditional pharmaceutical applications. The electronic properties of thiazole rings make them useful components in materials science applications, where they can contribute to the development of organic semiconductors and other functional materials. The ability of thiazole derivatives to participate in metal coordination also opens opportunities for the development of catalytic systems and other organometallic applications.

The continued interest in this compound and related compounds reflects the ongoing evolution of heterocyclic chemistry research. As synthetic methodologies become more sophisticated and biological screening capabilities expand, compounds like this one serve as important tools for advancing our understanding of structure-property relationships in heterocyclic systems. The systematic study of such compounds contributes to the broader goal of developing new materials and therapeutic agents with improved properties and enhanced selectivity.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTJCNIMRNBFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372513 | |

| Record name | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257876-07-6 | |

| Record name | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 257876-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Formation of a dihalomethyl-substituted thiazole intermediate.

- Conversion of the dihalomethyl group into a thiazole-4-carboxaldehyde.

- Oxidation of the aldehyde to the corresponding carboxylic acid.

This pathway is supported by patent US3274207A, which describes processes for preparing thiazole carboxylic acids from dihalomethylthiazoles through aldehyde intermediates, followed by oxidation to the acid.

Detailed Preparation Steps

Preparation of 4-Dichloromethylthiazole Intermediate

- Starting from appropriate thiazole precursors, halogenation at the 4-position introduces a dichloromethyl group.

- The intermediate 4-dichloromethylthiazole is isolated by vacuum distillation, typically at temperatures around 63–65 °C under reduced pressure (1 mm Hg).

- The yield of this step is generally high, with reported yields around 61 g of 4-chloromethylthiazole from the benzene extract fractionation process.

Conversion to Thiazole-4-carboxaldehyde

- The dihalomethyl group is converted to the corresponding aldehyde via controlled hydrolysis or other suitable oxidation methods.

- Reaction conditions favor moderate temperatures (50–120 °C, preferably 65–90 °C) to balance reaction rate and avoid thermal decomposition.

- The aldehyde is isolated and purified, often by column chromatography or crystallization.

- A typical procedure involves palladium-catalyzed coupling reactions with aryl boronic acids under nitrogen atmosphere, using bases such as sodium carbonate in mixed solvents like ethanol and 1,2-dimethoxyethane at 100 °C for 24 hours to introduce the dichlorophenyl substituent.

Oxidation to Carboxylic Acid

- The thiazole-4-carboxaldehyde is oxidized to the carboxylic acid using oxidizing agents or controlled air oxidation.

- The reaction mixture is cooled to about 5 °C and acidified to pH 1.5–2.5 to precipitate the free acid, which has minimal solubility at this pH.

- The precipitated acid is filtered, washed with cold water, and dried.

- Yields for this step range from 65% to 85.5% based on the starting dihalomethylthiazole.

Reaction Conditions and Optimization

| Step | Temperature (°C) | Time | pH Range for Isolation | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dihalomethylation | 50–120 (65–90) | 3–5 hours | N/A | High | Avoid excessive temperature to prevent decomposition |

| Aldehyde formation (coupling) | 100 | 24 hours | N/A | Moderate | Pd(PPh3)4 catalyst, Na2CO3 base, inert atmosphere |

| Oxidation to acid | 5 (cooling step) | Several hours | 1.5–2.5 | 65–85.5 | Acidification to precipitate free acid |

Additional Notes on Industrial Scale Preparation

- The process is amenable to scale-up using continuous flow reactors to improve reaction control and yield.

- Purification methods include recrystallization and chromatographic techniques to achieve high purity.

- The choice of solvents (e.g., benzene for extraction, ethanol for coupling) and drying agents (magnesium sulfate) is critical for product isolation and purity.

- Reaction pH control during acid precipitation is essential to maximize product recovery and minimize impurities.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Dihalomethylthiazole synthesis | Halogenation of thiazole ring at 4-position | Controlled halogenation, vacuum distillation | High (not specified) |

| Aldehyde formation | Conversion of dihalomethyl to thiazole-4-carboxaldehyde | Pd-catalyzed coupling, Na2CO3, EtOH/1,2-dimethoxyethane, 100 °C, 24 h | Moderate |

| Oxidation to carboxylic acid | Oxidation of aldehyde to acid, acid precipitation at pH 1.5–2.5 | Cooling to 5 °C, acidification with ammonium hydroxide | 65–85.5 |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid, exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines:

In vitro tests using the MTT assay showed that this compound selectively inhibited cancer cell proliferation while sparing normal cells, indicating its potential as a therapeutic agent.

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. A study reported that related compounds exhibited significant activity in models of seizures:

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| 4a (Thiazole derivative) | 20 | MES |

| 4b (Thiazole derivative) | 24.38 | Chemo-shock |

This suggests that modifications to the thiazole structure can enhance anticonvulsant activity, making it a candidate for further development in epilepsy treatments .

Photovoltaic Materials

Research has indicated that thiazole-based compounds can be used in organic photovoltaics due to their electronic properties. The incorporation of this compound into polymer blends has shown improved efficiency in solar cells:

This application highlights the versatility of thiazole compounds in enhancing the performance of organic electronic devices.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of thiazole derivatives included a series of synthesized compounds based on the thiazole core structure. The results indicated that compounds with electron-withdrawing groups like chlorine significantly increased cytotoxicity against breast and liver cancer cells .

Case Study 2: Anticonvulsant Activity Evaluation

In a systematic evaluation of anticonvulsant activity, several thiazole derivatives were tested for their protective effects against induced seizures in animal models. The study concluded that specific substitutions on the thiazole ring enhanced anticonvulsant efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid

- CAS Registry Number : 257876-07-6

- Molecular Formula: C₁₀H₅Cl₂NO₂S

- Molecular Weight : 274.12 g/mol

- SMILES : C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)O

- Structural Features : Comprises a thiazole ring substituted at position 2 with a 2,3-dichlorophenyl group and at position 4 with a carboxylic acid moiety.

Physicochemical Properties :

- Purity : ≥97% (commercially available from Thermo Scientific™ in 250 mg, 1 g, and 5 g quantities) .

- Storage: No specific data provided, but typical storage for similar compounds involves refrigeration in airtight containers.

Comparison with Similar Compounds

The following compounds share structural similarities with this compound, differing in substituent positions or halogenation patterns. These variations influence physicochemical properties and biological activity.

Structural Analogues with Halogen-Substituted Phenyl Groups

Key Observations:

Halogen Effects: Electron-Withdrawing Capacity: Chlorine > Fluorine.

Biological Activity: AgrA Inhibition: Thiazole-4-carboxylic acids with halogenated phenyl groups (e.g., 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid) show anti-quorum sensing activity . While specific data for the target compound is lacking, its dichlorophenyl group likely improves binding affinity over mono-halogenated or methyl-substituted analogues due to enhanced hydrophobic and electronic interactions .

Analogues with Non-Halogenated Substituents

Key Observations:

- Hydrophobicity vs.

- Binding Affinity: Computational studies suggest that halogenated derivatives (e.g., 2,3-dichloro) may outperform non-halogenated analogues in binding to AgrA due to stronger van der Waals forces and dipole interactions .

Biological Activity

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS Number: 257876-07-6) is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Details |

|---|---|

| Molecular Formula | C10H5Cl2NO2S |

| Molecular Weight | 274.115 g/mol |

| InChI Key | ANTJCNIMRNBFMJ-UHFFFAOYSA-N |

| Synonyms | This compound |

| PubChem CID | 2743987 |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In a study focusing on various thiazole compounds, including this compound, it was found to possess effective antibacterial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it exhibits cytotoxic activity against several cancer cell lines. For instance, when tested against HepG-2 liver carcinoma cells, the compound showed significant antiproliferative effects, with IC50 values indicating strong inhibition of cell growth .

Case Study: HepG-2 Cell Line

- Compound : this compound

- Cell Line : HepG-2

- IC50 : Not specified but significantly lower than standard anticancer drugs like doxorubicin.

The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and apoptosis. The presence of electron-withdrawing groups like chlorine in the phenyl ring enhances their reactivity and biological efficacy. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid, and how are they determined experimentally?

- Answer : The compound has a molecular formula of C₁₀H₅Cl₂NO₂S and a molecular weight of 274.13 g/mol (determined via mass spectrometry) . Key properties include:

- Purity : ≥97% (assayed via HPLC with UV detection at 254 nm) .

- Structural characterization : Confirmed by ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and FT-IR spectroscopy (carboxylic acid C=O stretch ~1700 cm⁻¹, thiazole ring vibrations ~1600 cm⁻¹) .

- Solubility : Typically assessed using the shake-flask method in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide experimental design .

Q. What synthetic methodologies are employed for preparing this compound?

- Answer : Common routes include:

- Hantzsch thiazole synthesis : Condensation of 2,3-dichlorobenzaldehyde with thiourea and ethyl 4-chloroacetoacetate, followed by hydrolysis to the carboxylic acid .

- Cross-coupling reactions : Suzuki-Miyaura coupling of a thiazole-4-boronic acid with 2,3-dichlorophenyl halides, though yields may vary due to steric hindrance .

- Purification : Recrystallization (e.g., ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) to achieve ≥97% purity .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence electronic properties and bioactivity?

- Answer : The 2,3-dichloro substitution induces strong electron-withdrawing effects (Hammett σₚ ≈ 1.76), altering the thiazole ring’s electron density and enhancing interactions with hydrophobic pockets in enzymes . Comparative studies show:

- 2,3-dichloro vs. 3,4-dichloro : The 2,3-substitution reduces steric bulk, improving binding to targets like cyclooxygenase-2 (COX-2) .

- Chlorine vs. fluorine : Fluorine (e.g., in 2,6-difluoro analogs) increases electronegativity but reduces lipophilicity (clogP: 3.2 vs. 2.8), affecting membrane permeability .

Q. What analytical strategies resolve contradictions in reported biological activities of thiazole-4-carboxylic acid derivatives?

- Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response assays : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzyme inhibition studies) .

- Metabolite profiling : Use LC-MS to rule out degradation products .

- Computational docking : Compare binding modes (e.g., AutoDock Vina) to identify structure-activity relationships (SAR) .

Q. How can crystallographic data enhance understanding of this compound’s reactivity?

- Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles, dihedral rotations, and intermolecular interactions. For example:

- Thiazole ring planarity : Dihedral angles between thiazole and phenyl rings (~15–25°) influence π-π stacking in crystal lattices .

- Hydrogen bonding : Carboxylic acid groups form dimers in the solid state (O···H distance ~1.8 Å), affecting solubility .

Methodological Notes

- SAR Optimization : Replace chlorine with bioisosteres (e.g., CF₃) to balance lipophilicity and metabolic stability .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH, 1–3 months) with HPLC monitoring .

- Computational Tools : Use Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p)) to predict electrostatic potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.